4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione
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Overview
Description
4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. . The compound’s structure consists of an isoindole core with a chloro and nitrophenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-nitroaniline in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione can be compared with other isoindole derivatives such as:
2-(5-Aryl-4H-1,2,4-triazol-3-yl)isoindole-1,3-dione: Known for its antifungal properties.
N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione: Studied for its herbicidal activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7ClN2O4 |
---|---|
Molecular Weight |
302.67 g/mol |
IUPAC Name |
4-chloro-2-(3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-11-6-2-5-10-12(11)14(19)16(13(10)18)8-3-1-4-9(7-8)17(20)21/h1-7H |
InChI Key |
BHJHRUVEFYGJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Origin of Product |
United States |
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